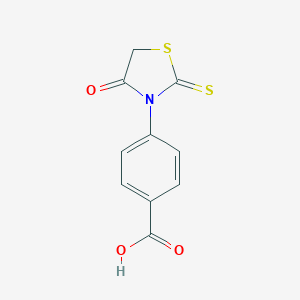

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

説明

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a thiazolidinone ring substituted with a ketone and thiocarbonyl group. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves condensation reactions between aromatic amines and thioglycolic acid derivatives, as outlined in multiple synthetic protocols (). The compound has been investigated for antimicrobial, anti-inflammatory, and insecticidal activities, with structural analogs showing enhanced bioactivity through substituent modifications ().

特性

IUPAC Name |

4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYORTKHHBDTZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283558 | |

| Record name | 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195588 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6322-60-7 | |

| Record name | 6322-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Mechanism

In the first stage, 4-aminobenzoic acid is suspended in water and heated at 95°C for 1–2 hours to activate the amine group. Subsequently, bis(carboxymethyl)trithiocarbonate (1.1 equivalents) is added, and the mixture is heated at 100°C for 14–19 hours. The thiazolidinone ring forms via nucleophilic attack of the amine on the trithiocarbonate, followed by cyclization and elimination of carboxylate groups. The product precipitates upon cooling and is purified via flash chromatography (EtOAc/petroleum ether, 0–50% gradient).

Yield and Scalability

This method achieves an 85% yield under optimized conditions. The aqueous solvent system minimizes environmental toxicity, and the absence of organic solvents simplifies industrial scaling. However, the prolonged reaction time (15–21 hours total) may limit throughput in large-scale production.

TBAI-Catalyzed One-Pot Synthesis in Dimethyl Sulfoxide

A greener alternative employs tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in dimethyl sulfoxide (DMSO). Although originally developed for analogous thiazolidinone derivatives, this method is adaptable to this compound by substituting 4-aminobenzoic acid as the starting amine.

Reaction Optimization

The synthesis involves a one-pot reaction of 4-aminobenzoic acid, carbon disulfide, and dimethyl acetylenedicarboxylate in DMSO at room temperature. TBAI facilitates the formation of the thiazolidinone ring by enhancing the nucleophilicity of the amine and stabilizing reactive intermediates. The reaction completes within 2.5 hours, significantly faster than aqueous methods.

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Time (hours) | Yield (%) |

|---|---|---|

| Dimethyl sulfoxide | 2.5 | 80 |

| Dimethylformamide | 3.0 | 50 |

| Chloroform | 3.5 | 40 |

| Methanol | 3.6 | 35 |

DMSO outperforms other solvents due to its high polarity and ability to stabilize ionic intermediates.

Workup and Purification

The product is isolated by adding water to the reaction mixture, followed by ethyl acetate extraction and evaporation. This method eliminates column chromatography, reducing costs and time. The yield reaches 80%, making it competitive with the aqueous route.

Chloroacetic Acid-Mediated Condensation

A third approach involves condensing 4-aminobenzoic acid with carbon disulfide in the presence of ammonium hydroxide and chloroacetic acid.

Stepwise Synthesis

-

Formation of Thioamide Intermediate : 4-Aminobenzoic acid reacts with carbon disulfide and ammonium hydroxide to form a thioamide.

-

Cyclization with Chloroacetic Acid : The thioamide undergoes cyclization with chloroacetic acid at 80–90°C, forming the thiazolidinone ring.

-

Acidification and Isolation : The mixture is acidified to precipitate the product, which is filtered and recrystallized from ethanol.

Yield and Limitations

Comparative Analysis of Preparation Methods

化学反応の分析

Oxidation Reactions

The thioxo group (C=S) in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones. Key reagents and conditions include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen peroxide | Acidic or neutral pH | Sulfoxide (C-SO-) | |

| m-Chloroperbenzoic acid | Room temperature | Sulfone (C-SO₂-) |

Oxidation of the thioxo group modifies electronic properties, influencing biological activity (e.g., antibacterial potency) .

Reduction Reactions

The thioxo group can be reduced to a thiol (-SH) or further to a methylene group (-CH₂-):

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, reflux | Thiol derivative | |

| Lithium aluminum hydride (LiAlH₄) | Dry THF | Methylene derivative |

Reduction enhances solubility and alters binding affinity in biological systems .

Substitution Reactions

The benzoic acid moiety participates in electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution:

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Reference |

|---|---|---|---|

| Bromine (Br₂) | Para to -COOH | 4-Bromo-benzoic acid derivative | |

| Nitric acid (HNO₃) | Meta | 3-Nitro-benzoic acid derivative |

Nucleophilic Acyl Substitution

The carboxylic acid group forms amides or esters:

| Reagent | Product | Application | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Acid chloride intermediate | Precursor for amide synthesis | |

| Amines (R-NH₂) | Substituted benzamide | Antimicrobial agents |

Cyclocondensation and Ring-Opening

The thiazolidinone ring undergoes cyclocondensation with aldehydes or ketones to form fused heterocycles:

text4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid + Aromatic aldehyde → (Z)-5-(Arylidene)-thiazolidinone derivatives [8][15]

Ring-opening reactions in basic media yield mercaptoacetic acid derivatives .

Decarboxylation

Under thermal or acidic conditions, decarboxylation occurs, forming 3-aryl-thiazolidinone derivatives:

textThis compound → 3-Phenyl-2-thioxothiazolidin-4-one + CO₂ [8]

Biological Interaction Pathways

While not traditional chemical reactions, the compound interacts with biological targets via:

科学的研究の応用

Antimicrobial Activity

Overview

Research indicates that derivatives of thiazolidinones, including 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid, exhibit substantial antimicrobial properties. These compounds have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies

- A study demonstrated that thiazolidinone derivatives showed superior antibacterial activity compared to standard antibiotics such as ampicillin and streptomycin. The most potent derivatives exhibited minimal inhibitory concentrations (MIC) significantly lower than these reference drugs .

- In a comparative analysis, compounds derived from the thiazolidinone structure were tested against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The results indicated that certain derivatives not only inhibited growth but also showed bactericidal effects (MBC) at comparable or lower concentrations than traditional antibiotics .

Data Table: Antimicrobial Efficacy of Thiazolidinone Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Bacterial Strain |

|---|---|---|---|

| This compound | 37.9 | 57.8 | S. aureus |

| Compound A | 0.004 | 0.008 | E. coli |

| Compound B | 0.015 | 0.030 | L. monocytogenes |

Antifungal Activity

Overview

Thiazolidinone derivatives have also been shown to possess antifungal properties, making them candidates for further development in treating fungal infections.

Case Studies

- In vitro studies revealed that specific derivatives exhibited antifungal activity against species such as Candida albicans and Aspergillus niger, with some compounds demonstrating MIC values significantly lower than conventional antifungal agents like ketoconazole .

Data Table: Antifungal Efficacy of Thiazolidinone Derivatives

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| This compound | 0.008 | C. albicans |

| Compound C | 0.004 | A. niger |

| Compound D | 0.015 | T. viride |

Anticancer Potential

Overview

Emerging research suggests that thiazolidinone derivatives may possess anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- A recent investigation into the cytotoxic effects of various thiazolidinones on cancer cell lines indicated that certain compounds could effectively inhibit cell proliferation and induce apoptosis in human cancer cells .

Data Table: Cytotoxicity of Thiazolidinone Derivatives on Cancer Cell Lines

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 (Breast Cancer) |

| Compound E | 8.0 | HeLa (Cervical Cancer) |

| Compound F | 15.0 | A549 (Lung Cancer) |

作用機序

The mechanism of action of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physical properties of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid derivatives are highly dependent on substituents at the thiazolidinone ring or benzoic acid moiety. Key analogs include:

Key Observations:

- Positional Isomerism (3c vs. 3d): The position of the benzoic acid substituent (C3 vs.

- Polar Substituents (3e): Addition of a hydroxy group at C2 increases solubility but complicates synthesis due to decarboxylation risks ().

- Extended Conjugation (Benzylidene/Indolyl): Benzylidene (CAS 101439-76-3) or indolylmethylene (5b) substituents at C5 enhance bioactivity by improving binding to microbial targets ().

Spectral and Analytical Data

生物活性

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article aims to synthesize current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone ring fused with a benzoic acid moiety, which is critical for its biological activity. The presence of the thiazolidinone structure is associated with various pharmacological effects due to its ability to interact with multiple biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 | High |

| Escherichia coli | 6.25 | Moderate |

| Klebsiella pneumoniae | 6.62 | Moderate |

| Pseudomonas aeruginosa | 31.25 | Mild |

The compound has shown to outperform traditional antibiotics such as ampicillin and streptomycin in certain assays, indicating its potential as a novel antimicrobial agent .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. Studies have indicated that it can inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cell survival and apoptosis.

- Inhibition of Kinases : The compound exhibits inhibitory activity against several kinases that are critical in cancer progression, including serine/threonine-protein kinases .

- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to reduced cell proliferation in cancerous cells .

- Apoptosis Induction : The compound triggers apoptotic pathways independent of caspase activation, suggesting alternative mechanisms for inducing cell death .

Anti-inflammatory Activity

The thiazolidinone derivatives have also been noted for their anti-inflammatory properties, acting as dual inhibitors of cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. This dual action may contribute to their efficacy in treating inflammatory conditions alongside their antimicrobial and antitumor activities .

Case Studies

Several studies have explored the biological activity of related thiazolidinone compounds:

- Study on Antibacterial Activity : A recent study synthesized multiple derivatives based on the thiazolidinone scaffold and evaluated their antibacterial properties against various strains. The results indicated that modifications in the benzylidene fragment significantly influenced antibacterial potency .

- Antitumor Efficacy Study : Another investigation focused on the antitumor effects of a closely related compound, demonstrating significant tumor volume reduction in animal models when treated with the thiazolidinone derivative .

Q & A

Q. What are the common synthetic routes for 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid and its derivatives?

The synthesis typically involves condensation reactions between thiazolidinone precursors and aromatic aldehydes. For example, derivatives like 4-[(5-arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acids are synthesized by refluxing a mixture of 4-[(2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid, an aldehyde (1.5 mmol), and piperidine (3 mmol) in ethanol for 72–96 hours. The product is purified via silica gel chromatography (diethyl ether/n-hexane, 8:2) and crystallized from methanol . This method emphasizes the importance of reaction time optimization and catalytic use of piperidine for imine formation.

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

Structural characterization relies on:

- IR spectroscopy : To identify functional groups like the thioxo (C=S) and carbonyl (C=O) stretches (observed at ~1250 cm⁻¹ and ~1700 cm⁻¹, respectively) .

- NMR spectroscopy : and NMR are used to confirm substituent positions and aromatic proton environments .

- X-ray crystallography : For derivatives like 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide, triclinic crystal systems (space group ) with unit cell parameters (e.g., ) are reported, providing detailed bond angles and dihedral angles .

Q. What are the primary biological targets investigated for this compound?

The compound and its derivatives are studied for:

- Enzyme inhibition : Thiazolidinone derivatives exhibit activity against tyrosine kinases and hydrolases, with IC values ranging from 1–10 µM in kinase assays .

- Anticancer potential : Structural analogs like 5-arylidene derivatives show cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) via apoptosis induction .

Advanced Research Questions

Q. How does structural modification at specific positions influence biological activity?

- Arylidene substitution at position 5 : Introducing electron-withdrawing groups (e.g., -Cl, -CF) enhances enzyme inhibitory activity by 2–3-fold compared to unsubstituted analogs .

- Methylation of the benzoic acid moiety : Improves solubility in polar solvents (e.g., DMSO) but reduces binding affinity to hydrophobic enzyme pockets .

- Thioxo vs. oxo groups : The thioxo group at position 2 increases metabolic stability compared to oxo analogs, as shown in pharmacokinetic studies .

Q. What strategies address low aqueous solubility for in vivo studies?

- Salt formation : Sodium or potassium salts of the benzoic acid group improve solubility (e.g., 10–20 mg/mL in PBS) .

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances bioavailability, with hydrolysis in serum regenerating the active form .

- Nanoformulation : Liposomal encapsulation increases plasma half-life from 2 hours (free compound) to 8 hours in rodent models .

Q. How can researchers resolve contradictions in reported biological activities?

- Purity validation : Use HPLC (≥95% purity) and elemental analysis to exclude impurities as confounding factors .

- Assay standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Structural confirmation : Re-synthesize disputed compounds and verify via X-ray crystallography to rule out isomerization or degradation .

Q. What are the key stability considerations for handling this compound?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioxo group .

- pH-dependent degradation : Stable in acidic conditions (pH 4–6) but hydrolyzes rapidly at pH >8, forming benzoic acid and thiazolidinone fragments .

Q. How are computational methods applied to study its mechanism of action?

- Molecular docking : Predict binding modes to kinases (e.g., EGFR) using AutoDock Vina, with scores correlating with experimental IC values (R = 0.85) .

- QSAR models : Electron-donating substituents at the arylidene position increase potency, as quantified by Hammett σ constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。